molecular formula C11H13N3O4 B190261 5-nitro-2-piperazin-1-yl-benzoic Acid CAS No. 168123-39-5

5-nitro-2-piperazin-1-yl-benzoic Acid

Cat. No. B190261
M. Wt: 251.24 g/mol
InChI Key: VWUVCZAMVSJRDI-UHFFFAOYSA-N
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Description

5-Nitro-2-piperazin-1-yl-benzoic acid is a biochemical compound with the molecular formula C11H13N3O4 and a molecular weight of 251.24 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 5-nitro-2-piperazin-1-yl-benzoic acid is represented by the formula C11H13N3O4 . The InChI code for this compound is 1S/C11H13N3O4/c15-11(16)9-7-8(14(17)18)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2,(H,15,16) .


Physical And Chemical Properties Analysis

5-Nitro-2-piperazin-1-yl-benzoic acid is a solid compound with a melting point of 295 degrees Celsius .

Scientific Research Applications

DNA Minor Groove Binding and Chromosome Analysis

One notable application of 5-nitro-2-piperazin-1-yl-benzoic acid derivatives is in the field of DNA analysis. Hoechst 33258 and its analogues, which share structural similarities with 5-nitro-2-piperazin-1-yl-benzoic acid, are known for their strong affinity to the minor groove of double-stranded B-DNA. These compounds have been widely utilized as fluorescent DNA stains, facilitating chromosome and nuclear staining, as well as analysis of nuclear DNA content values in plant cell biology. Their ability to bind specifically to AT-rich sequences of DNA highlights their potential in rational drug design and molecular investigations of DNA sequence recognition and binding (Issar & Kakkar, 2013).

Nucleophilic Aromatic Substitution Chemistry

The chemistry of 5-nitro-2-piperazin-1-yl-benzoic acid and its analogues has been explored through nucleophilic aromatic substitution reactions. These reactions highlight the compound's reactivity and its potential as a building block in organic synthesis. The conversion of dinitrobenzene to nitropiperidinobenzene derivatives via nucleophilic aromatic substitution showcases the versatility of these compounds in synthetic chemistry, providing a pathway for the development of novel materials and pharmaceuticals (Pietra & Vitali, 1972).

Pharmacological Developments and Drug Design

Piperazine derivatives, including those related to 5-nitro-2-piperazin-1-yl-benzoic acid, have been extensively investigated for their therapeutic potential. These compounds have found applications across a broad spectrum of pharmacological areas, including antipsychotic, antidepressant, anticancer, and anti-inflammatory drugs. The modification of piperazine derivatives has led to the identification of molecules with significant medicinal potential, demonstrating the importance of this scaffold in the discovery and development of new drugs (Rathi et al., 2016).

properties

IUPAC Name

5-nitro-2-piperazin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c15-11(16)9-7-8(14(17)18)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUVCZAMVSJRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377459
Record name 5-nitro-2-piperazin-1-yl-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-2-piperazin-1-yl-benzoic Acid

CAS RN

168123-39-5
Record name 5-nitro-2-piperazin-1-yl-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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